molecular formula C18H18N2O3 B5705579 N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide

N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide

Cat. No. B5705579
M. Wt: 310.3 g/mol
InChI Key: RQNVEKOUKZJSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide, also known as FMA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMA is a small molecule that has been synthesized through various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide is not fully understood, but it has been suggested that N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide may act through multiple pathways. N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide has also been reported to modulate the activity of proteins involved in neurodegeneration, including tau and β-amyloid.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide has been shown to have various biochemical and physiological effects in preclinical studies. N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide has been reported to inhibit cancer cell growth, reduce inflammation, and protect against neurodegeneration. N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide has also been shown to modulate the activity of various enzymes and proteins involved in these processes.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide has several advantages for lab experiments, including its high purity, stability, and easy synthesis. However, N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide also has some limitations, including its low solubility and potential toxicity at high doses.

Future Directions

There are several future directions for N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide research. One potential direction is to further investigate the mechanism of action of N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide and identify its specific targets in cancer, inflammation, and neurodegeneration. Another direction is to develop more potent and selective N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide analogs for therapeutic applications. Additionally, the potential toxicity of N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide at high doses should be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide has been synthesized through various methods and has shown promising results in preclinical studies for cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide and develop more potent and selective analogs for therapeutic applications.

Synthesis Methods

N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide can be synthesized through various methods, including the reaction of 2-furylmethylamine with 7-methyl-3-quinolinecarboxaldehyde in the presence of acetic acid and sodium cyanoborohydride. Another method involves the reaction of 2-furylmethylamine with 7-methyl-3-quinolinol in the presence of acetic anhydride and triethylamine. Both of these methods have been reported to yield high purity N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide.

Scientific Research Applications

N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and protecting against neurodegeneration.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-5-6-14-9-15(18(22)19-17(14)8-12)10-20(13(2)21)11-16-4-3-7-23-16/h3-9H,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNVEKOUKZJSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.